molecular formula C13H14N2O3 B1309708 (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid CAS No. 1015844-51-5

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid

Cat. No.: B1309708
CAS No.: 1015844-51-5
M. Wt: 246.26 g/mol
InChI Key: CDEDWJWYBQFEKO-UHFFFAOYSA-N
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Description

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and a tolyl group attached to the pyrazole ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The methyl and tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) are used.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

    Triazoles: Nitrogen-containing heterocycles with similar pharmacological properties.

    Imidazoles: Another class of five-membered heterocycles with diverse biological activities.

Uniqueness

What sets (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxy, methyl, and tolyl groups on the pyrazole ring allows for a wide range of chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-5-3-4-6-11(8)15-13(18)10(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEDWJWYBQFEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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